Cas no 2171712-89-1 (4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1566222
- 2171712-89-1
- 4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
-
- インチ: 1S/C27H29N3O5/c28-15-17-7-1-6-12-23(17)29-26(33)24(13-14-25(31)32)30-27(34)35-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,17,22-24H,1,6-7,12-14,16H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: MVLLTJVJGOOUSY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CCC(=O)O)C(NC1CCCCC1C#N)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 475.21072103g/mol
- どういたいしつりょう: 475.21072103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 801
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): 4
4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1566222-2.5g |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1566222-0.05g |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1566222-10.0g |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1566222-50mg |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1566222-2500mg |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1566222-100mg |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1566222-10000mg |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1566222-0.25g |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1566222-1.0g |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1566222-0.5g |
4-[(2-cyanocyclohexyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171712-89-1 | 0.5g |
$3233.0 | 2023-06-04 |
4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報
Comprehensive Analysis of 4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171712-89-1)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171712-89-1) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, plays a pivotal role in peptide synthesis and drug development. Its Fmoc-protected amino acid derivative status makes it invaluable for solid-phase peptide synthesis (SPPS), a technique widely used in the production of therapeutic peptides and biologics.
The compound's cyanocyclohexyl moiety and carbamoyl functionality contribute to its versatility in medicinal chemistry. Researchers are particularly intrigued by its potential applications in targeting G-protein-coupled receptors (GPCRs), a hot topic in drug discovery due to their involvement in numerous physiological processes. Recent studies have highlighted the importance of peptide-based therapeutics in treating metabolic disorders and neurodegenerative diseases, areas where this compound shows promise.
From a synthetic chemistry perspective, the Fmoc-protecting group in 4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid offers distinct advantages. It provides excellent stability during peptide elongation while allowing mild deprotection conditions, minimizing side reactions. This characteristic aligns perfectly with current trends in green chemistry and sustainable synthesis, as it reduces the need for harsh reagents and minimizes waste generation.
The compound's butanoic acid terminus further enhances its utility, serving as a convenient handle for conjugation to various scaffolds or solid supports. This feature has become increasingly important in the development of targeted drug delivery systems, another area receiving substantial attention in pharmaceutical research. The ability to precisely modify the physicochemical properties of peptide therapeutics through such functional groups addresses one of the major challenges in bioavailability optimization.
Analytical characterization of CAS No. 2171712-89-1 reveals excellent purity profiles when synthesized using modern techniques like continuous flow chemistry. This aligns with the pharmaceutical industry's growing emphasis on quality by design (QbD) principles and process analytical technology (PAT). The compound's well-defined spectroscopic signatures (NMR, HPLC-MS) make it particularly suitable for high-throughput screening applications, addressing the need for rapid lead compound identification in drug discovery pipelines.
In the context of personalized medicine, the structural flexibility offered by this compound enables the creation of tailored peptide sequences. This capability is crucial for developing treatments for rare genetic disorders and cancer immunotherapy, where precision medicine approaches are revolutionizing patient outcomes. The compound's compatibility with automated peptide synthesizers further supports its role in advancing these cutting-edge therapeutic strategies.
Stability studies indicate that 4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid maintains integrity under standard storage conditions, an essential factor for its use in combinatorial chemistry libraries. This stability, combined with its synthetic accessibility, positions it as a valuable building block for academic and industrial research programs focused on fragment-based drug discovery.
The growing interest in macrocyclic peptides as therapeutic agents has further highlighted the importance of specialized amino acid derivatives like this compound. Its structural features can introduce conformational constraints into peptide sequences, potentially enhancing target binding affinity and metabolic stability. These properties address key challenges in developing oral peptide drugs, a longstanding goal in pharmaceutical research.
From a commercial perspective, the availability of CAS No. 2171712-89-1 through reputable chemical suppliers ensures consistent quality for research applications. The compound's inclusion in catalogues specializing in peptide synthesis reagents reflects its established role in modern chemical biology. Current market trends show increasing demand for such specialized building blocks, driven by expanding investment in biopharmaceutical research and development.
In conclusion, 4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid represents a sophisticated tool for medicinal chemists and peptide researchers. Its unique combination of structural features addresses multiple contemporary challenges in drug discovery, from improving peptide stability to enabling novel synthetic strategies. As research continues to explore the potential of peptide-based therapeutics, this compound will undoubtedly remain at the forefront of innovative pharmaceutical development.
2171712-89-1 (4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)
- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)
- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 2742653-63-8(Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)
- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)




